1-(2-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one

Description

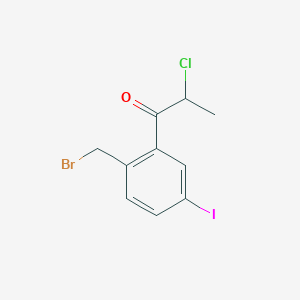

1-(2-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with bromomethyl (at position 2) and iodine (at position 5), coupled with a 2-chloropropanone moiety. This compound’s structural complexity arises from the interplay of electron-withdrawing halogens (Br, I, Cl) and steric effects imposed by substituents.

Properties

Molecular Formula |

C10H9BrClIO |

|---|---|

Molecular Weight |

387.44 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-iodophenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrClIO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5H2,1H3 |

InChI Key |

KJEIXELUKLOTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)I)CBr)Cl |

Origin of Product |

United States |

Biological Activity

1-(2-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is an organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a bromomethyl group, a 5-iodophenyl moiety, and a chloropropanone functional group, suggests diverse biological activities. The compound's molecular formula is CHBrClIO, with a molecular weight of 387.44 g/mol. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The unique combination of halogenated functional groups in this compound enhances its reactivity and interaction with biological targets. The presence of bromine and iodine increases lipophilicity, which can facilitate the compound's ability to penetrate biological membranes and interact with various biomolecules.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHBrClIO |

| Molecular Weight | 387.44 g/mol |

| Functional Groups | Bromomethyl, Iodophenyl, Chloroketone |

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, potentially effective against various pathogens.

- Anticancer Potential : The compound's structure allows it to interact with cellular targets involved in cancer proliferation, making it a candidate for further investigation in anticancer drug development.

The mechanism of action for this compound likely involves:

- Covalent Bond Formation : The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity.

- Inhibition of Enzymatic Pathways : By interacting with specific enzymes or receptors, the compound may inhibit critical biochemical pathways involved in disease progression.

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various halogenated compounds similar to this compound. The results indicated:

- Inhibition Zones : Compounds exhibited varying inhibition zones against bacteria such as E. coli and S. aureus.

- Minimum Inhibitory Concentration (MIC) : For some related compounds, MIC values ranged from 62.5 to 125 µg/mL against common pathogens.

Anticancer Activity Research

In vitro studies on cancer cell lines have shown that halogenated ketones can induce apoptosis in cancer cells:

- Cell Lines Tested : Hela (cervical cancer) and A549 (lung cancer) cell lines.

- IC50 Values : Related compounds displayed IC50 values ranging from 100 to 250 µg/mL, indicating potential effectiveness in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one | CHBrClF | Contains fluorine instead of iodine |

| 1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one | CHBrClOS | Contains a mercapto group, enhancing reactivity |

| 1-(2-(Bromomethyl)-4-nitrophenyl)-2-chloropropan-1-one | CHBrClNO | Features a nitro group affecting electronic properties |

This comparative analysis highlights the unique structural features of this compound that may influence its chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ primarily in the halogen or functional group substitutions on the phenyl ring. Key examples include:

*Calculated molecular weight based on formula.

Key Observations:

- Molecular Weight and Halogen Effects : The iodine substituent in the target compound contributes to a significantly higher molecular weight (~385.43 g/mol) compared to fluorine (293.53 g/mol) or difluoromethyl (311.55 g/mol) analogs. This aligns with iodine’s larger atomic mass (127 vs. 19 for F) .

- For example, highlights the use of boronic acids and halogenated benzenes in Suzuki-Miyaura couplings, suggesting similar synthetic routes might apply .

- Electrophilic Reactivity : The electron-withdrawing nature of halogens (Cl, Br, I) and trifluoromethoxy groups (in analog ) may enhance the electrophilicity of the ketone, influencing nucleophilic addition or reduction reactions.

Physicochemical Properties

- Density and Boiling Points : The difluoromethyl analog exhibits a predicted density of 1.507 g/cm³ and boiling point of 371.5°C, likely due to polar halogen interactions. The target compound’s iodine substituent may further increase density (iodine’s density: 4.93 g/cm³) and boiling point due to stronger van der Waals forces.

- Lipophilicity : Trifluoromethoxy and iodine substituents enhance lipophilicity (logP), which could impact solubility in organic solvents—critical for applications in medicinal chemistry or material science .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 1-(2-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one in multi-step reactions?

- Methodological Answer : Synthesis typically involves bromination/iodination of precursor aromatic compounds, followed by chloropropanone coupling. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance halogenation efficiency .

- Catalyst use : Lewis acids like FeCl₃ or AlCl₃ improve electrophilic substitution rates .

- Temperature control : Halogenation steps require precise temperatures (0–5°C for bromine; 25–40°C for iodine) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromomethyl at δ 4.5–5.0 ppm; iodophenyl aromatic protons at δ 7.2–8.1 ppm) .

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at 413.86 g/mol).

Q. How can researchers mitigate halogen-related instability during storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis .

- Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture-induced decomposition .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., unexpected by-products) be systematically addressed?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FT-IR or Raman spectroscopy to detect intermediates .

- By-product Analysis : Isolate side products via preparative HPLC and characterize via X-ray crystallography (e.g., to confirm stereochemical deviations) .

- Parameter Screening : Employ Design of Experiments (DoE) to test variables (solvent, catalyst ratio, temperature) and identify optimal conditions .

Q. What computational approaches predict the reactivity of the bromomethyl and iodo groups in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to evaluate activation barriers for iodine vs. bromine .

- Molecular Dynamics (MD) : Simulate solvent effects on halogen bond strength in nucleophilic substitutions .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .

Q. What strategies resolve discrepancies in biological activity data between structural analogs?

- Methodological Answer :

- SAR Analysis : Compare analogs (e.g., bromo vs. iodo substitution) using IC₅₀ values in enzyme inhibition assays .

- Crystallography : Resolve protein-ligand co-crystal structures to identify halogen bonding’s role in target affinity .

- Metabolite Profiling : Use LC-MS to assess metabolic stability differences caused by iodine’s larger atomic radius .

Methodological Notes

- Synthetic Challenges : The iodine atom’s steric bulk may reduce reaction rates in cross-coupling; use PdCl₂(PPh₃)₂ with higher loading (5 mol%) to compensate .

- Data Interpretation : Conflicting NMR signals may arise from rotamers; use variable-temperature NMR to resolve .

- Ethical Compliance : Adhere to safety protocols for halogenated compounds (e.g., fume hood use, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.